Lithium hexafluorophosphate

Vue d'ensemble

Description

What is Lithium hexafluorophosphate?

This compound is a compound of significant interest in scientific research, particularly in the field of energy storage. It is the dominant lithium salt used in commercial rechargeable lithium-ion batteries[“]. This is due to its uniquely suitable combination of properties, such as temperature range and conductivity[“].

The production of this compound has been studied extensively. One method involves the reaction between elemental fluorine and an equi-molar mixture of lithium fluoride and phosphorus[“]. This method, known as the F2 direct method, has been found to be effective in producing this compound in high yield[“].

Another method for preparing this compound involves using phosphorus pentachlorine, lithium fluoride, and 1,2-dimethoxyethane. The structure of the resulting complex has been characterized using various techniques, including FTIR, TG-DTG, 1H NMR, and 31P NMR[“].The cost and energy demand of producing this compound have been estimated, with spreadsheet-based process models developed to simulate different production processes[“].

Synthetic Analysis

How to comprehensively analyze Lithium hexafluorophosphate?

Reaction Equation

The synthesis reaction equation of this compound is as follows[“]:

PCl5+LiF+5HF→LiPF6+5HCl

Reaction Conditions

The synthesis of this compound is typically carried out under anhydrous conditions. The reaction involves the use of phosphorus pentachloride, hydrogen fluoride, and lithium fluoride[“].

Reaction Steps

The synthesis process of this compound includes the following steps[“][“]:

Lithium fluoride anhydrous hydrogen fluoride solution is transferred to a constant-temperature mixing and cooling kettle.

The solution in the kettle is pumped to a reaction tower feeding port.

After the solution is atomized, it undergoes full heat transfer, mass transfer, and synthetic reaction with phosphorus pentafluoride gas.

A small amount of unreacted phosphorus pentafluoride gas is further reacted and absorbed by the lithium fluoride anhydrous hydrogen fluoride solution in a tail gas balance absorber.

The reaction liquid enters the mixing and cooling kettle and continuously enters the tower to participate in the circulating absorption reaction.

Reaction Mechanism

The reaction mechanism of this compound synthesis involves the reaction of phosphorus pentachloride with hydrogen fluoride to produce phosphorus pentafluoride. This is then reacted with lithium fluoride to produce this compound[“].

Safety and Environmental Protection

The synthesis of this compound involves the use of hazardous chemicals and requires careful handling[“]. The process is typically carried out under anhydrous conditions to prevent the formation of hydrofluoric acid, a highly corrosive and toxic substance[“]. The environmental impact of this compound synthesis is primarily related to the energy consumption and greenhouse gas emissions associated with the production process.

Molecular Structure

Lithium hexafluorophosphate molecular structure analysis guide?

Atomic Arrangement

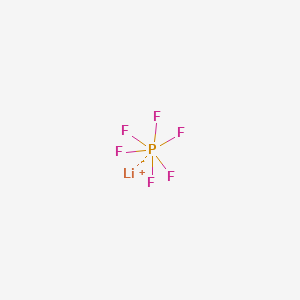

This compound is an inorganic compound with the formula LiPF6[“]. It consists of one lithium ion (Li+) and one hexafluorophosphate ion (PF6-)[“].

Bonding Type

The lithium ion (Li+) and the hexafluorophosphate ion (PF6-) in LiPF6 are held together by ionic bonds[“]. The PF6- ion itself consists of a central phosphorus atom covalently bonded to six fluorine atoms[“].

Geometry

The hexafluorophosphate ion (PF6-) has an octahedral geometry. This means the phosphorus atom is at the center of the ion, with the six fluorine atoms surrounding it at the vertices of an octahedron[“].

Electron Cloud Distribution

The electron cloud in LiPF6 is primarily located around the fluorine atoms due to their high electronegativity. The lithium ion (Li+), having lost its valence electron, has a much less dense electron cloud[“].

Stereochemistry

As an ionic compound, LiPF6 does not have stereoisomers. Stereoisomers are a feature of complex organic molecules, which LiPF6 is not[“].

Resonance Structure

The hexafluorophosphate ion (PF6-) in LiPF6 does not exhibit resonance. Resonance is a feature of certain molecules where the electron delocalization can be represented by multiple contributing structures. However, in PF6-, the six P-F bonds are equivalent and there is no delocalization of electrons[“].

Mécanisme D'action

In-depth exploration of Lithium hexafluorophosphate's mechanism of action

Target of Action

The primary target of LiPF6 is the electrolyte in lithium-ion batteries[“][“][“][“]. It forms suitable solid electrolyte interphase (SEI) membranes in electrodes, especially in the cathode, and implements passivation for anode current collectors to prevent their dissolution.

Mode of Action

LiPF6 interacts with its target by forming POF3 primarily through rapid chemical reactions with Li2CO3, while hydrolysis should be kinetically limited at moderate temperatures[“][“][“][“]. This reaction may be catalyzed by small amounts of HF[“].

Result of Action

The action of LiPF6 leads to the formation of a relatively stable passivation film known as the solid electrolyte interphase (SEI), which prevents continual electrolyte degradation while allowing reversible charging and discharging[“][“][“][“]

Action Environment

The action of LiPF6 is affected by environmental factors such as temperature and the presence of water[“]. It is hydrolyzed by the small amounts of water contained in the electrolytic solution[“]. The Li+ transport number and diffusion are governed by the Grotthuss mechanism, with transport properties being independent of salt concentration[“].

Physical Properties

What are the physical properties of Lithium hexafluorophosphate?

State at Standard Temperature and Pressure this compound is a solid at standard temperature and pressure[“].

Color and Appearance this compound appears as a white crystalline powder[“].

Density The density of this compound is 2.84 g/cm³[“].

Melting Point and Boiling Point The melting point of this compound is 200 °C[“].

Solubility this compound is soluble in water[“]. It is also soluble in low concentrations of methanol, ethanol, propanol, carbonate, and other organic solvents[“].

Electrical Conductivity and Thermal Conductivity this compound is used in commercial rechargeable lithium-ion batteries due to its high ionic conductivity[“].

Chemical Properties

What are the chemical properties of Lithium hexafluorophosphate?

Chemical Reaction Type

This compound (LiPF6) is produced by reacting phosphorus pentachloride with hydrogen fluoride and lithium fluoride[“]. The reaction can be represented as follows:

PCl5+LiF+5HF→LiPF6+5HCl

In lithium-ion batteries, LiPF6 reacts with lithium carbonate (Li2CO3), which may be catalyzed by small amounts of hydrogen fluoride[“]:

LiPF6+Li2CO3→POF3+CO2+3LiF

Reactivity

LiPF6 is relatively stable thermally, but it hydrolyzes near 70°C1. The hydrolysis reaction can be represented as follows[“]:

LiPF6+4H2O→LiF+5HF+H3PO4

This reaction forms highly toxic hydrogen fluoride (HF) gas[“].

Acidity and Alkalinity

it can produce acidic hydrogen fluoride (HF) upon hydrolysis[“].

Stability

LiPF6 is relatively stable thermally, but it loses 50% weight at 200°C1. It hydrolyzes near 70°C1. In the presence of moisture, it decomposes to form highly toxic HF gas[“].

Biochemical Properties

What are the biochemical properties of Lithium hexafluorophosphate?

This compound (LiPF6) is primarily used in lithium-ion batteries[“]. It undergo chemical reactions such as hydrolysis, decomposition, and combustion, producing fluorine- and lithium-containing compounds[“].

Cellular Effects A genome-wide screen using a yeast (Saccharomyces cerevisiae) deletion mutant collection identified 75 gene deletion mutants that showed LiPF6 sensitivity. Among these, genes associated with mitochondria showed the most enrichment. High concentration of LiPF6 caused mitochondrial damage, reactive oxygen species (ROS) accumulation, and ATP content changes. LiPF6 was found to be more toxic to yeast than lithium chloride (LiCl) or sodium hexafluorophosphate (NaPF6)[“].

Molecular Mechanism The decomposition of LiPF6 under solid electrolyte interphase (SEI) formation conditions has been studied using density functional theory[“][“]. Results suggest that LiPF6 forms POF3 primarily through rapid chemical reactions with Li2CO3, while hydrolysis should be kinetically limited at moderate temperatures34. POF3 preferentially reacts with highly anionic oxygens[“][“].

Applications De Recherche Scientifique

Lithium hexafluorophosphate application guide and Best Practices

Lithium-Ion Batteries this compound (LiPF6) is the dominant Li-salt used in commercial rechargeable lithium-ion batteries (LIBs) based on a graphite anode and a 3–4 V cathode material[“]. It has a uniquely suitable combination of properties, including temperature range, passivation, and conductivity[“].

Advanced Lithium Batteries LiPF6 is also used in advanced lithium batteries, such as lithium–metal, lithium–oxygen, and lithium–sulfur batteries[“]. These batteries require a re-evaluation of Li-salts due to the different electrochemical and chemical reactions and conditions within such cells[“].

Electrolyte in Secondary Batteries LiPF6 might serve as a reference standard for screening and similar analysis in future battery systems[“]. It is focused on finding a more effective electrolyte to enhance the lithium-ion battery’s overall characteristics and performance[“].

Sound Generators LiPF6 is used in ultrasound-type non-destructive testing because they are very efficient sound generators[“].

Chemical Synthesis LiPF6 is used in building blocks and chemical synthesis[“].

Lithium Ion Battery with 1,2-Dimethoxyethane LiPF6 (C 4 H 10 O 2) 2 may be used in the electrolyte of the lithium-ion battery where 1,2-dimethoxyethane is permitted or broke down into LiPF6 after further preparation[“].

Product Comparison

Lithium hexafluorophosphate,Lithium tetrafluoroborate: Similarities and Differences of Organic Compounds

Similarities

Usage in LIBs: Both LiPF6 and LiBF4 are commonly used as lithium salts in the electrolyte solutions of LIBs[“][“].

Ionic Conductivity: Both salts exhibit good ionic conductivity, which is a crucial property for the efficient operation of LIBs[“][“].

Solubility: Both LiPF6 and LiBF4 have high solubility in organic solvents, which is important for the preparation of electrolyte solutions[“][“].

Compatibility with Commercial LIBs: Both salts are compatible with commercial LIBs that are based on a graphite anode and a 3-4 V cathode material[“][“].

Fluorinated Salts: Both LiPF6 and LiBF4 are fluorinated lithium salts, which can improve the lifecycle of LIBs, especially at higher temperatures, and keep the internal resistance low with use and age[“].

Differences

Thermal Stability: LiPF6 is known for its high thermal stability, which is crucial for the safety of lithium-ion batteries1. On the other hand, LiBF4 has a lower thermal stability compared to LiPF6[“].

Reactivity: LiPF6 is more reactive than LiBF4. This higher reactivity can lead to the formation of HF under certain conditions, which can be corrosive to the battery’s materials[“].

Electrochemical Stability: LiPF6 has a wide electrochemical stability window, which makes it suitable for use with high voltage cathodes. LiBF4, while also having a wide electrochemical stability window, is not as stable as LiPF6 under high voltage conditions[“].

Moisture Resistance: LiBF4 exhibits better moisture resistance than LiPF6[“]. This property can be advantageous in certain battery applications where moisture control is challenging[“].

Electrolyte Compatibility: While both salts are compatible with common organic solvents used in lithium-ion battery electrolytes, the specific interactions between the salt and the solvent can vary. This can affect properties like ionic conductivity and viscosity[“][“].

Cost and Availability: LiPF6 is more widely used in commercial lithium-ion batteries, which can make it more readily available and potentially less expensive than LiBF4[“].

Orientations Futures

Advancements in Solid-State Lithium Metal Batteries (SSLMBs):The evolution of lithium-ion batteries (LIBs) is reaching its limits in terms of energy content and safety. This limitation is driving a revival in research activities for solid-state lithium metal batteries (SSLMBs). SSLMBs are gaining attention for their potential in high-energy electrochemical storage, with a focus on developing innovative electrolyte materials for future rechargeable high-energy batteries. Research is particularly centered on the properties and applications of solid polymer electrolytes (SPEs) in SSLMBs, aiming to bridge the gap between early solid-state batteries and high-performance SPE-based SSLMBs[“].

Addressing Electrolyte Limitations:Significant attention is being paid to solid polymer electrolytes (SPEs) due to their physicochemical features like high flexibility and ease of thin-film processing. Efforts are focused on overcoming the shortcomings of current nonaqueous liquid electrolytes used in LIBs, which are unstable and highly flammable. The goal is to enhance the specific energy and safety of batteries through SSLMBs, which combine high-energy electrode materials with solid electrolytes[“].

Ion Transport and Conductivity Improvements:Future research is exploring ways to improve the ionic conductivity of SPEs. This includes studying the amorphous phases of SPEs which are primarily responsible for the transport of ionic species and addressing the low ionic conductivities of crystalline phases. Innovations aim to increase conductivity, especially under different temperature conditions, and to understand the molecular and ionic transport mechanisms in SPEs[“].

Incorporation of Inorganic Fillers and Polymer Modification:Another approach is the utilization of nano-sized inorganic fillers to enhance lithium-ion transport and suppress crystallization in SPEs. These fillers can provide additional transport channels and are being explored in different morphologies such as nanoparticles and nano-wires. Additionally, strategies like polymer blends and co-polymerization are being investigated to improve the mechanical properties and suppress crystallinity of SPEs[“].

Innovations in Polymer Chemistry:Recent studies have also highlighted the potential of Jeffamine compounds and other polyether oligomers in enhancing the ionic conductivities of SPEs at room temperatures. This involves optimizing the chemical structures of these compounds to improve their electrochemical stabilities and to enable the operation of SSLMBs at or near room temperatures[“].

The future research directions for lithium hexafluorophosphate and related materials are multifaceted, focusing on improving SSLMB technologies through advancements in solid polymer electrolytes, enhanced ionic conductivity, incorporation of innovative materials, and understanding the fundamental chemistry and physics of these systems.

Propriétés

IUPAC Name |

lithium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P.Li/c1-7(2,3,4,5)6;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXPLOJNSKRXQPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

LiPF6, F6LiP | |

| Record name | Lithium hexafluorophosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Lithium_hexafluorophosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2066698 | |

| Record name | Phosphate(1-), hexafluoro-, lithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, White to almost white hygroscopic powder; [Acros Organics MSDS] | |

| Record name | Phosphate(1-), hexafluoro-, lithium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lithium hexafluorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14729 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

21324-40-3 | |

| Record name | Lithium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21324-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lithium hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021324403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphate(1-), hexafluoro-, lithium (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphate(1-), hexafluoro-, lithium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium hexafluorophosphate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM HEXAFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9T8DY51J3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.